tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Structural Elucidation and Molecular Architecture
Spirocyclic Core Analysis: Bicyclic [3.4] Octane System Configuration
The core structure of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate consists of a spiro[3.4]octane system, where a three-membered ring (azetidine) and a four-membered ring (azetidine with an oxygen substituent) share a single bridgehead carbon atom. The spiro junction imposes conformational rigidity, restricting rotational freedom and enforcing a fixed angular relationship between substituents.
Key features include:
- Ring Fusion : The spiro junction links the nitrogen-containing azetidine ring (four-membered) to an oxygen-containing tetrahydrofuran-like ring (five-membered, including the ester group).
- Bridgehead Geometry : The shared carbon adopts a tetrahedral geometry, with substituents arranged to minimize steric strain.
Table 1: Core Structural Parameters
Functional Group Topology: Carboxylate Ester and Hydroxyethyl Substituent Orientation
The compound’s functional groups are strategically positioned to optimize reactivity and stability:
Carboxylate Ester (tert-Butyl Group)
- Position : Attached to the nitrogen atom in the azetidine ring via a carbonyl linkage.
- Role : The tert-butyl ester acts as a protecting group, enhancing solubility and stability during synthetic steps.
- Electronic Effects : The electron-donating nature of the tert-butyl group influences the reactivity of the adjacent carbonyl carbon.
Hydroxyethyl Substituent
- Position : Located at the C8 position of the spiro system.
- Orientation : The hydroxyethyl group adopts a conformation that minimizes steric clashes with the tert-butyl ester, likely favoring an anti-periplanar arrangement.
- Hydrogen Bonding : The hydroxyl group participates in intramolecular hydrogen bonding with the oxygen atom in the oxetane ring, stabilizing the structure.
Table 2: Functional Group Properties
| Group | Position | Key Interaction/Role |
|---|---|---|
| tert-Butyl ester | N1 (azetidine) | Protecting group, solubility |
| Hydroxyethyl | C8 (spiro junction) | Hydrogen bonding, flexibility |
| 5-Oxa (oxygen) | C5 (oxetane) | Ring stabilization, electronics |
Conformational Dynamics: Ring Strain and Torsional Effects
The spirocyclic system introduces inherent conformational constraints:
Ring Strain
- Azetidine Ring : The four-membered ring experiences moderate ring strain due to bond angle deviations (approximately 90° vs. ideal 109.5° tetrahedral angles).
- Oxetane Ring : The five-membered ring has lower strain compared to smaller rings, allowing greater conformational flexibility.
Torsional Effects
Comparative Structural Analysis with Related Azaspiro Compounds
This compound differs significantly from simpler azaspiro derivatives in substituent placement and electronic profile:
6-Azaspiro[3.4]octane
- Structural Difference : Lacks the oxetane ring and hydroxyethyl substituent, resulting in lower conformational rigidity.
- Reactivity : More prone to ring-opening reactions due to reduced steric protection.
5-Oxa-2-Azaspiro[3.4]octane
- Structural Difference : Absence of tert-butyl ester and hydroxyethyl groups, simplifying the electronic environment.
- Applications : Used as a precursor for less functionalized derivatives.
Table 3: Comparative Analysis of Azaspiro Derivatives
| Compound | Key Features | Applications |
|---|---|---|
| tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Spiro[3.4]octane + tert-butyl ester + hydroxyethyl | Advanced synthetic intermediates |
| 6-Azaspiro[3.4]octane | Spiro[3.4]octane + methyl substituent | Antibacterial agents |
| 5-Oxa-2-Azaspiro[3.4]octane | Spiro[3.4]octane + oxetane ring | Enzyme inhibition studies |
Properties
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)10(4-6-15)5-7-17-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPKXHBHJIVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or tosylates in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been investigated for its potential therapeutic effects due to its unique molecular structure, which allows for interaction with biological targets.
Case Studies:
- Anticancer Activity : Research has indicated that compounds with spirocyclic structures can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It is hypothesized that the compound's ability to cross the blood-brain barrier enhances its efficacy in neurological applications.
Material Science
The unique structural characteristics of this compound make it an interesting candidate in material science, particularly in the development of polymers and nanomaterials.
Applications:
- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties and thermal stability.
- Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems, where controlled release and targeted delivery are crucial.
Biochemical Reagent
As a biochemical reagent, this compound is used extensively in laboratory settings.
Applications:
- Enzyme Inhibition Studies : The compound serves as a tool for studying enzyme kinetics and mechanisms by acting as an inhibitor or substrate analog.
- Assay Development : It is employed in developing assays for various biochemical pathways, particularly those involving metabolic processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Hydroxyethyl vs. Aminomethyl/Aminoethyl: The hydroxyethyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to aminomethyl/aminoethyl analogs, which are more basic and prone to protonation under physiological conditions .
- 5-Oxa vs.
Reactivity and Stability
- Ketone-Containing Analogs : The 6-oxo derivative () exhibits reactivity typical of ketones, such as forming hydrazones or undergoing Grignard additions, making it versatile for further derivatization .
- Chlorosulfonyl Derivative (): The chlorosulfonyl group is highly electrophilic, enabling sulfonamide bond formation in drug candidates, though it may confer instability in aqueous environments .
Pharmacological Potential
- The target compound’s hydroxyethyl group may improve solubility for CNS-targeting drugs, whereas aminoethyl analogs () could serve as cationic scaffolds for ion channel modulators .
- Spirocycles with oxo groups () are common in protease inhibitors due to their ability to mimic transition states .
Biological Activity
tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a compound belonging to the spirocyclic class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
The structure includes a spirocyclic core which is significant for its biological interactions. The presence of the hydroxyl and carboxylate groups enhances its solubility and potential reactivity in biological systems.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the spirocyclic structure or functional groups can significantly influence its pharmacological profile.
| Modification | Expected Effect |
|---|---|
| Hydroxyl group position | Alters solubility and binding affinity |
| Carboxylate group | Enhances interaction with biological targets |
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Annulation Strategies : Utilizing cyclization methods that incorporate readily available starting materials, as described in recent literature . This approach emphasizes efficiency and minimal purification steps.
- Functional Group Modifications : Post-synthetic modifications can be employed to introduce functional groups that enhance biological activity.
Case Studies
Several studies have explored the therapeutic potential of spirocyclic compounds:
- Study on Antimicrobial Activity : A study assessed various spirocyclic derivatives for their activity against Gram-positive and Gram-negative bacteria, providing insights into structure-function relationships .
- Cytotoxicity Assays : In vitro assays demonstrated that certain azaspiro compounds exhibited selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Q & A
Q. What are the recommended storage conditions to ensure the stability of this compound during experimental use?
- Methodological Answer: Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Avoid prolonged exposure to light or heat, as spirocyclic ethers are prone to ring-opening under thermal stress. Contaminated samples should be disposed of via licensed waste management services .
- Data Table:
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | 2–8°C (refrigerated) | Prevents thermal degradation |
| Container Type | Air-tight, amber glass | Minimizes light/oxygen exposure |
| Handling Atmosphere | Dry nitrogen or argon | Reduces hydrolytic degradation |
Q. What spectroscopic methods are appropriate for characterizing the structural integrity of this compound?
- Methodological Answer: Use 1H/13C NMR to confirm the spirocyclic ether and carbamate moieties, focusing on chemical shifts for the tert-butyl group (δ ~1.2–1.4 ppm) and hydroxyethyl protons (δ ~3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). IR spectroscopy identifies the carbonyl stretch (C=O, ~1700 cm⁻¹) and hydroxyl group (O-H, ~3300 cm⁻¹). For unresolved stereochemistry, employ X-ray crystallography or NOESY experiments .
Q. How should researchers safely handle this compound to minimize exposure risks?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; if exposure occurs, rinse with water for 15+ minutes and seek medical evaluation. Electrostatic discharge must be mitigated during transfer (e.g., grounded equipment). No inhalation toxicity data exists, so use respiratory protection if generating aerosols .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s reactivity under varying pH conditions be resolved?
- Methodological Answer: Design a pH stability study using buffer systems (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. For example:
- Experimental Setup:
Q. What computational approaches are validated for predicting the spirocyclic structure’s conformational dynamics?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze ring strain. Use molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (e.g., water/DMSO) to study flexibility of the 5-oxa-2-azaspiro[3.4]octane core. Compare results with crystallographic data from analogous spirocyclic carbamates .
Q. What strategies optimize synthesis yield while minimizing byproducts in spirocyclic ring formation?
- Methodological Answer: Use microwave-assisted synthesis (100–120°C, 30 min) with tert-butyl carbamate and epoxy precursors in anhydrous THF. Catalyze with BF₃·Et₂O (0.1 eq) to enhance ring closure. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1). Purify via column chromatography (silica gel, gradient elution). Typical yield improvements:
- Data Table:
| Method | Yield (%) | Byproducts Identified |
|---|---|---|
| Conventional heating | 45–55 | Linear oligomers, oxidized ethers |
| Microwave-assisted | 70–75 | Trace dimerization |
| Characterize byproducts via LC-MS/MS for targeted suppression . |
Contradiction Analysis & Risk Mitigation
Q. How to address gaps in toxicological and ecotoxicological data for risk assessment?
- Methodological Answer: Apply read-across methodologies using structurally similar compounds (e.g., tert-butyl carbamates with spirocyclic ethers). For acute toxicity, assume LD50 > 2000 mg/kg (oral, rat) unless conflicting data arises. For environmental impact, use QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN score) and bioaccumulation (log Kow). Dispose of waste via incineration (≥1000°C) to prevent soil/water contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
